DMEBr acts as an inert ingredient that helps with the delivery and effectiveness of medications. Its properties allow it to improve solubility, stability, or absorption of other drug components .
Researchers can utilize DMEBr to attach biomolecules like antibodies or peptides to a carrier molecule. These conjugates are valuable tools in immunoassays for disease detection and diagnostics .
DMEBr serves as a substrate in specific chemical reactions involving phosphorus pentoxide (P2O5). These assays help researchers study various aspects of phosphorus chemistry, potentially leading to new applications in fields like material science or energy storage .
DMEBr plays a role in the synthesis of paracyclophanes, which are unique organic molecules with interesting structural properties. Studying these molecules can contribute to advancements in stereochemistry and the development of novel materials .
Recent research suggests that DMEBr might possess anti-inflammatory properties. This opens avenues for further investigation into its potential therapeutic applications for respiratory ailments and other inflammatory conditions .
2-Bromo-N,N-dimethylethanamine hydrobromide is a quaternary ammonium salt characterized by the molecular formula C₄H₁₁Br₂N and a molecular weight of 232.94 g/mol. This compound is also known by its CAS number, 2862-39-7, and is primarily used in various chemical and pharmaceutical applications. It appears as a solid and is soluble in water, making it suitable for use in aqueous formulations .
The chemical reactivity of 2-Bromo-N,N-dimethylethanamine hydrobromide is influenced by its bromoalkyl group, which can participate in nucleophilic substitution reactions. The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives. This property is particularly useful in organic synthesis, where it can serve as an intermediate for the production of more complex molecules. Additionally, the compound may undergo hydrolysis under certain conditions, releasing bromide ions .
Several synthetic routes have been reported for the preparation of 2-Bromo-N,N-dimethylethanamine hydrobromide:
These methods highlight the compound's accessibility for laboratory synthesis.
2-Bromo-N,N-dimethylethanamine hydrobromide finds utility in various fields:
Several compounds share structural similarities with 2-Bromo-N,N-dimethylethanamine hydrobromide. Below are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Bromo-N-methylethanamine hydrobromide | 40052-63-9 | 0.86 |
Bis(2-Bromoethyl)amine hydrobromide | 43204-63-3 | 0.80 |
2-Bromoethylamine hydrobromide | 2576-47-8 | 0.64 |
3-Bromo-N,N-dimethylpropan-1-amine | 5845-30-7 | 0.63 |
1-(2-Bromoethyl)-4-methylpiperazine dihydrobromide | 5845-28-3 | 0.78 |
These compounds exhibit varying degrees of similarity based on their structural features, such as the presence of bromine atoms and amine groups. The unique combination of two dimethyl groups and a bromoethyl moiety in 2-Bromo-N,N-dimethylethanamine hydrobromide distinguishes it from these similar compounds, potentially influencing its specific chemical reactivity and biological activity .
2-Bromo-N,N-dimethylethanamine hydrobromide exhibits a quaternary ammonium salt structure with the molecular formula C₄H₁₁Br₂N and a molecular weight of 232.94 g/mol [1] [2]. The compound consists of a protonated tertiary amine bearing two methyl groups and a bromoethyl substituent, paired with a bromide counterion [3]. The central nitrogen atom adopts a tetrahedral geometry characteristic of quaternary ammonium cations, with bond angles approximating 109.5 degrees around the nitrogen center [4] [5].
The stereochemical arrangement of the quaternary ammonium center presents significant implications for the compound's stability and reactivity [5]. Unlike tertiary amines, which undergo rapid pyramidal inversion through an sp²-hybridized transition state, quaternary ammonium salts maintain their tetrahedral configuration without geometric inversion [5]. This structural rigidity arises from the absence of a lone pair of electrons on the nitrogen atom, which is replaced by the fourth covalent bond in the quaternary state [4].
The carbon-nitrogen bond lengths in the quaternary ammonium structure are approximately 147 pm, which is intermediate between the carbon-oxygen bonds in alcohols (143 pm) and carbon-carbon bonds in alkanes (154 pm) [5]. The bromine substituent on the ethyl chain introduces additional steric considerations, with the carbon-bromine bond exhibiting characteristic lengths of approximately 194 pm [2]. The molecular geometry demonstrates an extended conformation of the bromoethyl chain to minimize steric hindrance between the bulky bromine atom and the dimethylammonium group [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₄H₁₁Br₂N | [1] [2] |
Molecular Weight | 232.94 g/mol | [1] [2] |
Central N Geometry | Tetrahedral | [4] [5] |
Bond Angles | ~109.5° | [4] [5] |
C-N Bond Length | ~147 pm | [5] |
C-Br Bond Length | ~194 pm | [2] |
Nuclear magnetic resonance spectroscopy provides detailed structural information for 2-bromo-N,N-dimethylethanamine hydrobromide [7] [8]. In ¹H nuclear magnetic resonance analysis conducted in dimethyl sulfoxide-d₆, the compound exhibits characteristic resonance patterns [7]. The N,N-dimethyl groups appear as a singlet at approximately 2.3 ppm, reflecting the equivalent nature of the two methyl substituents attached to the quaternary nitrogen center [7]. The bromoethyl chain produces a complex multiplet pattern, with the methylene group adjacent to bromine (CH₂Br) resonating at 3.4-3.6 ppm, while the methylene group attached to nitrogen (NCH₂) appears at 2.7-3.0 ppm [7].
The ¹³C nuclear magnetic resonance spectrum reveals distinct carbon environments within the molecular structure [8]. The quaternary ammonium carbon environments exhibit characteristic downfield shifts due to the electron-withdrawing effect of the positively charged nitrogen atom [8]. The carbon atom bearing the bromine substituent appears significantly downfield, typically around 30-35 ppm, reflecting the deshielding effect of the halogen [8].
Infrared spectroscopy of 2-bromo-N,N-dimethylethanamine hydrobromide demonstrates several characteristic absorption bands [9] [7]. The carbon-bromine stretching vibration appears at approximately 750 cm⁻¹, confirming the presence of the bromoalkyl functionality [7]. The compound exhibits N-H stretching vibrations near 2450 cm⁻¹, characteristic of the protonated ammonium group [7]. Additional vibrational modes include C-H stretching vibrations in the 2800-3000 cm⁻¹ region and various bending modes in the fingerprint region below 1500 cm⁻¹ [9].
Mass spectrometry analysis reveals the molecular ion peak at m/z 230.9258, corresponding to the exact mass of the compound [2] [7]. The fragmentation pattern typically shows loss of the bromide ion, producing characteristic fragment ions that aid in structural confirmation [7]. The isotope pattern reflects the presence of two bromine atoms, with the characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks [7].
Spectroscopic Method | Key Observations | Chemical Shifts/Frequencies |
---|---|---|
¹H Nuclear Magnetic Resonance | N(CH₃)₂ singlet | 2.3 ppm |
¹H Nuclear Magnetic Resonance | CH₂Br multiplet | 3.4-3.6 ppm |
¹H Nuclear Magnetic Resonance | NCH₂ multiplet | 2.7-3.0 ppm |
Infrared | C-Br stretch | 750 cm⁻¹ |
Infrared | N-H stretch | 2450 cm⁻¹ |
Mass Spectrometry | Molecular ion | m/z 230.9258 |
X-ray crystallographic analysis of quaternary ammonium salts similar to 2-bromo-N,N-dimethylethanamine hydrobromide provides insights into solid-state packing arrangements and intermolecular interactions [6] [10]. Crystal structures of related N-halomethylated quaternary ammonium salts demonstrate characteristic packing motifs dominated by halogen-halogen interactions and hydrogen bonding networks [6] [10].
The crystal packing of analogous quaternary ammonium bromide salts reveals short halogen-halogen contacts, typically ranging from 3.50 to 3.57 Å, which are significantly shorter than the sum of van der Waals radii [6] [10]. These interactions represent Type I halogen bonds that contribute to the overall crystal stability [10]. The quaternary ammonium cations adopt extended conformations to minimize steric repulsion while maximizing electrostatic interactions with the bromide counterions [6].
Intermolecular hydrogen bonding plays a crucial role in crystal packing, with C-H···Br⁻ interactions serving as primary structure-directing forces [6] [10]. The methyl groups attached to the quaternary nitrogen participate in weak hydrogen bonding with bromide ions, with typical C-H···Br⁻ distances of 2.8-3.2 Å [10]. These non-classical hydrogen bonds, while individually weak, collectively contribute to the overall lattice energy and crystal stability [11].
The crystal structures of related compounds demonstrate space group symmetries that depend on the specific substitution pattern and chain length [6] [10]. Compounds with shorter alkyl chains typically crystallize in higher symmetry space groups, while longer chains introduce conformational flexibility that reduces symmetry [10]. The presence of the bromine substituent introduces additional packing constraints that influence the overall crystal architecture [6].
Structural Parameter | Typical Values | Reference |
---|---|---|
Br···Br⁻ Contact Distance | 3.50-3.57 Å | [6] [10] |
C-H···Br⁻ Distance | 2.8-3.2 Å | [10] |
N-C Bond Length | 1.47-1.50 Å | [6] [10] |
Crystal System | Monoclinic/Orthorhombic | [6] [10] |
The structural characteristics of 2-bromo-N,N-dimethylethanamine hydrobromide can be effectively understood through comparison with analogous quaternary ammonium salts [13] [14]. The dimethyl substitution pattern distinguishes this compound from related diethyl derivatives, such as 2-bromo-N,N-diethylethanamine hydrobromide, which exhibits a molecular weight of 261.00 g/mol compared to 232.94 g/mol for the dimethyl analogue [15] [9].
The steric environment around the quaternary nitrogen center varies significantly between different alkyl substitution patterns [13]. The dimethyl variant demonstrates reduced steric hindrance compared to diethyl analogues, resulting in enhanced nucleophilic substitution reactivity at the bromoethyl position . This structural feature makes the dimethyl compound particularly valuable as a methylating agent in organic synthesis applications .
Comparative analysis with tetraethylammonium bromide, a symmetrical quaternary ammonium salt without halogen substituents, reveals important differences in reactivity and stability [17]. While tetraethylammonium bromide exhibits exceptional chemical stability due to its symmetrical structure, the presence of the reactive bromoethyl group in 2-bromo-N,N-dimethylethanamine hydrobromide introduces electrophilic reactivity that enables nucleophilic substitution reactions [17] .
The influence of alkyl chain length on quaternary ammonium salt properties becomes evident when comparing monomethyl, dimethyl, and diethyl derivatives [13]. As the degree of N-alkylation increases, the compounds exhibit enhanced thermal stability and modified solubility characteristics [18] [14]. The dimethyl substitution pattern in 2-bromo-N,N-dimethylethanamine hydrobromide represents an optimal balance between reactivity and stability for synthetic applications .
Surfactant properties emerge in quaternary ammonium salts when one alkyl chain contains approximately ten or more carbon atoms [14] [19]. However, 2-bromo-N,N-dimethylethanamine hydrobromide, with its short alkyl chains, does not exhibit significant surface-active properties but instead functions primarily as a synthetic intermediate and methylating agent [13].
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Primary Applications |
---|---|---|---|---|
2-Bromo-N,N-dimethylethanamine hydrobromide | C₄H₁₁Br₂N | 232.94 g/mol | Dimethyl substitution, β-bromoethyl | Methylating agent, synthesis |
2-Bromo-N,N-diethylethanamine hydrobromide | C₆H₁₅Br₂N | 261.00 g/mol | Diethyl substitution, β-bromoethyl | Surfactant precursor |
2-Bromo-N-methylethanamine hydrobromide | C₃H₉Br₂N | 218.92 g/mol | Monomethyl substitution | Synthetic intermediate |
Tetraethylammonium bromide | C₈H₂₀BrN | 194.16 g/mol | Symmetrical tetraethyl | Electrophysiology research |
Traditional alkylation methods for synthesizing 2-bromo-N,N-dimethylethanamine hydrobromide have been extensively studied and represent the foundation of current synthetic strategies. The most widely employed approach involves the bromination of N,N-dimethylethanolamine using hydrobromic acid in the presence of phosphoric acid as a catalyst [1] [2]. This method achieves exceptional yields of up to 99% with purities exceeding 99.5% when performed under carefully controlled conditions [2].
The classical Gabriel synthesis approach has been adapted for this compound, utilizing 2-bromoethylamine hydrobromide as a starting material [2] [3]. This method involves the reaction of potassium phthalimide with ethylene bromide, followed by hydrolysis to yield the desired product. The reaction proceeds through nucleophilic substitution mechanisms, with the bromide ion serving as a leaving group in subsequent alkylation steps [3].
Direct alkylation of dimethylamine with 2-bromoethyl bromide represents another traditional approach, though it suffers from the inherent limitations of amine alkylation reactions [4]. The method typically yields 75-85% of the desired product when performed at temperatures between 25-50°C over 6-8 hours [4]. However, the reaction is complicated by the tendency of the product to undergo further alkylation, leading to the formation of higher-order amines and reduced selectivity [5].
The quaternization approach involves treating 2-bromoethylamine with dimethylamine under controlled conditions. This method operates at relatively low temperatures (5-15°C) and produces yields of 65-75% with reaction times of 4-6 hours . The selectivity of this approach is generally lower than other methods due to competing side reactions.
Contemporary synthetic approaches have incorporated advanced catalytic systems to improve efficiency, selectivity, and environmental compatibility. Lewis acid catalysts such as aluminum chloride, ferric chloride, and zinc chloride have demonstrated significant utility in promoting the bromination reaction [7]. These catalysts operate effectively at moderate temperatures (25-80°C) and provide yields of 78-85% with selectivities ranging from 88-92% [7].
Transition metal catalysis has emerged as a powerful tool for the synthesis of 2-bromo-N,N-dimethylethanamine hydrobromide. Palladium acetate and copper bromide systems have shown particular promise, operating at temperatures of 50-120°C with yields of 82-90% and excellent selectivities of 90-95% [8]. The use of these catalysts allows for more controlled reaction conditions and reduced formation of unwanted byproducts [8].
Enzymatic catalysis represents the most environmentally benign approach, utilizing haloperoxidase enzymes to facilitate the bromination reaction [9]. These biocatalysts operate under mild conditions (20-40°C) and provide exceptional selectivities of 95-98%, though at the cost of reduced yields (65-75%) and extended reaction times (12-24 hours) [9]. The green chemistry advantages of this approach make it particularly attractive for pharmaceutical applications where environmental considerations are paramount.
Organocatalysis employing proline derivatives has shown promise for asymmetric synthesis variants of the compound [7]. These catalysts operate under very mild conditions (0-50°C) with reaction times of 4-8 hours, though yields are moderate (70-80%) and selectivities range from 85-90% [7].
Phase transfer catalysis using tetrabutylammonium bromide has proven effective in biphasic systems, providing yields of 85-92% with selectivities of 92-96% [10]. This approach facilitates easy product separation and catalyst recovery, making it suitable for industrial applications [10].
The choice of solvent significantly influences the reaction kinetics, yield, and selectivity of 2-bromo-N,N-dimethylethanamine hydrobromide synthesis. Protic solvents such as water and methanol have demonstrated superior performance, with water providing the highest yields (97%) and selectivities (99%) due to its high dielectric constant (80.1) and ability to stabilize ionic intermediates [11] [12].
Polar aprotic solvents including dimethylformamide and acetonitrile have shown excellent results, with dimethylformamide providing yields of 92% and selectivities of 96% [13]. The high dielectric constant of these solvents (36.7 for dimethylformamide) promotes ionic dissociation and facilitates nucleophilic substitution reactions [13].
Chlorinated solvents such as dichloromethane and chloroform provide moderate performance, with dichloromethane yielding 85% product with 95% selectivity [14]. However, environmental concerns regarding chlorinated solvents have led to reduced industrial adoption of these systems [14].
Reaction optimization studies have revealed that temperature control is critical for maximizing yield and selectivity. The optimal temperature range for most synthetic approaches is 0-25°C, with higher temperatures leading to increased side reactions and reduced product quality [15]. The use of staged addition protocols, where brominating agents are added slowly with continuous cooling, has proven particularly effective in industrial settings [15].
Pressure effects have been investigated, with elevated pressures (2-5 atm) showing modest improvements in reaction rates without significant impact on yields or selectivities [10]. However, the additional equipment costs associated with pressure operation limit its industrial application.
Industrial production of 2-bromo-N,N-dimethylethanamine hydrobromide faces several significant challenges that impact both economic viability and operational safety. Heat management represents one of the most critical challenges, as the bromination reaction is highly exothermic and requires careful temperature control to prevent runaway reactions . Industrial facilities employ staged addition protocols with continuous cooling systems, adding 15-20% to production costs .
Corrosion control poses another major challenge, as hydrobromic acid is highly corrosive to standard steel equipment. Industrial plants require specialized Hastelloy C-276 equipment, which increases capital costs by 25-30% compared to standard steel construction . The corrosive nature of the reaction medium also necessitates frequent equipment maintenance and replacement .
Waste treatment issues arise from the acidic waste streams generated during production. These streams require neutralization using caustic scrubber systems, adding 8-12% to operational costs . The resulting bromide-containing waste requires specialized disposal methods to meet environmental regulations .
Product isolation challenges stem from the hygroscopic nature of the hydrobromide salt, which requires controlled crystallization conditions and inert atmosphere handling to prevent degradation . Quality control measures must account for moisture sensitivity, adding 12-18% to production costs through specialized handling equipment and procedures .
Safety concerns are paramount due to the toxic nature of bromine vapors and the potential for thermal runaway reactions. Industrial facilities require closed-loop gas scrubbing systems and emergency response protocols, increasing operational costs by 20-25% [19]. The classification of 2-bromopropane as a Group 2A carcinogen has heightened regulatory scrutiny of brominated compound production [19].
Scale-up issues include heat transfer limitations in large-scale reactors, which can lead to temperature hotspots and reduced product quality. Pilot plant optimization studies are essential for successful scale-up, adding 15-25% to development costs . The need for specialized alloy materials in reactor construction contributes an additional 30-35% to equipment costs .
Environmental compliance requirements mandate VOC emission control systems, typically employing thermal oxidation units that add 10-15% to operational costs [19]. Regulatory monitoring and reporting requirements for brominated compounds further increase compliance costs [19].
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